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Abstract

Dihydroevocarpine is a quinolone alkaloid isolated from the traditional Chinese medicinal
herb Evodia rutaecarpa.[1] This document provides a comprehensive technical overview of its
chemical properties, biological activities, and mechanisms of action, with a focus on its
potential in drug development. Dihydroevocarpine has demonstrated significant preclinical
activity as an anticancer agent, particularly in acute myeloid leukemia (AML), and possesses
anti-inflammatory and antimicrobial properties.[1][2] Its primary mechanism of action in AML
involves the potent inhibition of the mTOR signaling pathway through the suppression of both
MTORC1 and mTORC2 complexes.[1][3] Furthermore, its anti-inflammatory effects are
associated with the modulation of the JAK-STAT and MAPK signaling pathways. This guide
details the available data on Dihydroevocarpine, outlines relevant experimental protocols for
its study, and visualizes key cellular pathways and workflows to support further research and
development efforts.

Chemical and Physical Properties

Dihydroevocarpine is a natural monomer belonging to the quinolone alkaloid class.[1] Its
fundamental chemical and physical characteristics are summarized below. While specific
experimental data for properties like melting point and water solubility are not readily available
in the cited literature, key identifiers and computed properties have been established.
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Property Data Reference(s)

1-methyl-2-tridecylquinolin-4-

IUPAC Name [4]
one

Molecular Formula C23H3sNO [41[5]

Molecular Weight 341.53 g/mol [5]

CAS Number 15266-35-0 [4][5]

Appearance Solid [6]

- DMSO: 16.67 mg/mL (48.81

Solubility [7]
mM)

Storage (Powder) -20°C for 3 years [4]

Storage (In Solvent) -80°C for 1 year [4]

Biological Activity and Quantitative Data

Dihydroevocarpine exhibits a range of biological activities, with its anticancer and anti-
inflammatory effects being the most prominent in current research.

Anticancer Activity

The primary anticancer activity of Dihydroevocarpine has been demonstrated in the context of
Acute Myeloid Leukemia (AML). Studies show that it induces cytotoxicity, promotes apoptosis,
and causes a GO/G1 cell cycle arrest in AML cells.[1] Furthermore, it has been shown to inhibit
tumor growth in an in vivo AML xenograft model.[1] This activity is particularly noteworthy as it
can overcome the protective effects of the bone marrow microenvironment, a common cause of
chemoresistance.[1]

Assay Type Cell Line(s) ICs0 Value Reference(s)

Cytotoxicity (AML) HL-60 N/A [1]

Note: While the cytotoxic effect is documented, specific ICso values were not available in the
reviewed literature.
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Anti-inflammatory Activity

Dihydroevocarpine is reported to possess anti-inflammatory properties.[2][8] This activity is
linked to its ability to modulate key inflammatory signaling pathways.[8] It has been shown to
improve atopic dermatitis-like symptoms in mouse models by suppressing inflammatory
mediators.[8]

Assay Type Mediator ICso0 Value Reference(s)
Inhibition of

Inflammatory TNF-qa, IL-6 N/A [8]

Cytokines

Note: Quantitative 1Cso values for the inhibition of specific inflammatory mediators were not
available in the reviewed literature.

Antimicrobial Activity

The compound has shown potent activity against Helicobacter pylori, a bacterium linked to
various gastrointestinal diseases.[9] It is also reported to have broader antimicrobial effects.[2]

Mechanism of Action

Dihydroevocarpine's biological effects are attributed to its interaction with specific intracellular
signaling pathways.

MTOR Pathway Inhibition

In AML cells, the primary mechanism of action is the inhibition of the mTOR (mechanistic Target
of Rapamycin) pathway.[1] Dihydroevocarpine suppresses the activity of both mTOR
Complex 1 (mTORC1) and mTOR Complex 2 (mMTORC?2), leading to the disruption of
downstream signaling cascades that control cell growth, proliferation, and survival.[1][3][5]
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Dihydroevocarpine inhibits mMTORC1 and mTORC2 signaling.

JAK-STAT and MAPK Pathway Modulation

The anti-inflammatory effects of Dihydroevocarpine are associated with the downregulation of
the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and mitogen-
activated protein kinase (MAPK) signaling pathways.[8] These pathways are crucial for the
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production of pro-inflammatory cytokines like TNF-a and IL-6. By inhibiting these cascades,
Dihydroevocarpine can reduce the inflammatory response.
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Dihydroevocarpine modulates JAK-STAT and MAPK pathways.

Pharmacokinetics and Toxicology
Pharmacokinetics
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Detailed pharmacokinetic studies focusing specifically on Dihydroevocarpine are limited in the
available literature. One study analyzed a decoction containing seven alkaloids from Evodia
rutaecarpa administered orally to rats, but did not report individual parameters for
Dihydroevocarpine.[1] Therefore, key ADME (Absorption, Distribution, Metabolism, Excretion)
parameters remain to be elucidated.

Parameter Value Route Species Reference(s)

Cmax N/A N/A N/A N/A

Tmax N/A N/A N/A N/A

AUC N/A N/A N/A N/A

Half-life (t1/2) N/A N/A N/A N/A

Bioavailability N/A N/A N/A N/A
Toxicology

According to available safety data sheets, Dihydroevocarpine is classified as harmful if
swallowed and very toxic to aquatic life with long-lasting effects.[6] It is not classified as a
probable or confirmed human carcinogen by IARC, NTP, or OSHA.[6] Standard precautions for
handling laboratory chemicals should be observed.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the
study of Dihydroevocarpine.

Isolation and Purification from Evodia rutaecarpa

This protocol is a composite based on high-speed counter-current chromatography (HSCCC)
methods used for isolating alkaloids from E. rutaecarpa.[4][5]

o Extraction:

o Air-dried and powdered fruits of Evodia rutaecarpa are extracted with 95% ethanol at room
temperature.
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o The solvent is evaporated under reduced pressure to yield a crude extract.

o The crude extract is then dissolved in a 0.5% HCI solution and partitioned with petroleum
ether to remove non-alkaloidal components.

o The aqueous layer is basified with NH3-H20 to pH 9-10 and then extracted with chloroform
to obtain the crude alkaloid fraction.

e HSCCC Separation:

o Atwo-phase solvent system is prepared, for example, n-hexane-ethyl acetate-methanol-
water (5:5:7:5, vIvViVIV).[4]

o The HSCCC column is filled with the upper phase (stationary phase).

o The crude alkaloid fraction, dissolved in a mixture of the upper and lower phases, is
injected into the column.

o The apparatus is rotated while the lower phase (mobile phase) is pumped through the
column at a defined flow rate (e.g., 2.0 mL/min).

o Fractions are collected and monitored by HPLC or TLC.

o Purification and Identification:

o Fractions containing Dihydroevocarpine are pooled and the solvent is evaporated.

o The purity of the isolated compound is assessed by analytical HPLC.

o Structural identification is confirmed using spectroscopic methods such as 'H-NMR, 3C-
NMR, and mass spectrometry.[5]
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Workflow for the isolation of Dihydroevocarpine.

In Vitro Cytotoxicity Assay (MTT-Based)
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This protocol describes a standard method to determine the cytotoxic effects of
Dihydroevocarpine on AML cell lines (e.g., HL-60).

e Cell Seeding:

o AML cells are seeded into a 96-well plate at a density of 5x103 to 1x10* cells/well in 100
pL of complete culture medium.

o Cells are allowed to attach or stabilize for 24 hours.

e Compound Treatment:

o A stock solution of Dihydroevocarpine is prepared in DMSO and serially diluted in culture
medium to achieve a range of final concentrations.

o The medium is removed from the wells and replaced with 100 pL of medium containing the
various concentrations of Dihydroevocarpine or vehicle control (DMSO).

o The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5%
COz2 incubator.

e MTT Addition and Incubation:

o 10 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5
mg/mL in PBS) is added to each well.

o The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the
yellow MTT to purple formazan crystals.

e Formazan Solubilization and Measurement:

o

100 pL of solubilization solution (e.g., 10% SDS in 0.01 M HCI) is added to each well to
dissolve the formazan crystals.

o

The plate is incubated overnight at 37°C or shaken for 15 minutes to ensure complete
dissolution.

o

The absorbance is measured at 570 nm using a microplate reader.
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o Data Analysis:
o The percentage of cell viability is calculated relative to the vehicle-treated control cells.

o The ICso value (the concentration of Dihydroevocarpine that inhibits cell growth by 50%)
is determined by plotting a dose-response curve.

Western Blot for mTOR Pathway Analysis

This protocol outlines the procedure to assess the effect of Dihydroevocarpine on the
phosphorylation status of mMTOR pathway proteins.

e Cell Lysis:

[¢]

AML cells are treated with Dihydroevocarpine at various concentrations for a specified
time.

o Cells are harvested and washed with ice-cold PBS.

o Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease
and phosphatase inhibitors.

o The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant
(protein extract) is collected.

e Protein Quantification:

o The protein concentration of each lysate is determined using a BCA or Bradford protein
assay.

e SDS-PAGE and Protein Transfer:

o Equal amounts of protein (e.g., 20-30 pg) are mixed with Laemmli sample buffer, boiled for
5 minutes, and loaded onto an SDS-polyacrylamide gel.

o Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose
membrane.
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e Immunoblotting:

o The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

o The membrane is incubated overnight at 4°C with primary antibodies specific for
phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1. A loading control
antibody (e.g., B-actin or GAPDH) is also used.

o The membrane is washed with TBST and then incubated with the appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

o Detection and Analysis:

o After further washing, the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

o The band intensities are quantified using densitometry software. The ratio of
phosphorylated protein to total protein is calculated to determine the inhibition of pathway
signaling.

Applications in Drug Development

Dihydroevocarpine represents a promising lead compound for drug development, particularly
in oncology and immunology.

¢ Oncology: Its unique mechanism of inhibiting both mTORC1 and mTORC2 makes it a
compelling candidate for AML therapies, especially in overcoming resistance conferred by
the tumor microenvironment.[1] Further studies could explore its efficacy in other cancers
where the mTOR pathway is dysregulated.

 Inflammatory Diseases: Its ability to modulate JAK-STAT and MAPK pathways suggests
potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis
or atopic dermatitis.[3]

o Antimicrobial Therapy: The potent activity against H. pylori warrants further investigation for
its potential use in treating peptic ulcers and related gastric conditions.[9]
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Future research should focus on lead optimization to improve pharmacokinetic properties,
conducting detailed in vivo efficacy and toxicology studies, and elucidating the full spectrum of
its biological targets to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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